N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a sulfonamide group
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-22(21-9-5-14-28-21)24-13-4-8-18-10-11-19(16-20(18)24)23-29(26,27)15-12-17-6-2-1-3-7-17/h1-3,5-7,9-11,14,16,23H,4,8,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSNDEWGRKRTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aniline Derivatives
The tetrahydroquinoline moiety is synthesized via the Povarov reaction , a [4+2] cycloaddition between aniline, an aldehyde, and an alkene. For example, reaction of p-methoxyaniline with benzaldehyde and styrene in the presence of Lewis acids like BF₃·OEt₂ yields 1,2,3,4-tetrahydroquinoline derivatives.
Table 1: Optimization of Povarov Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| BF₃·OEt₂ | DCM | 25 | 78 | |
| Yb(OTf)₃ | Toluene | 80 | 85 | |
| Sc(OTf)₃ | MeCN | 60 | 72 |
Alternative methods include Friedländer synthesis using 2-aminobenzaldehyde and ketones, though this route is less favored due to lower regiocontrol.
Introduction of the Furan-2-carbonyl Group
Acylation of Tetrahydroquinoline
The tetrahydroquinoline nitrogen is acylated with furan-2-carbonyl chloride under Schotten-Baumann conditions. Using a biphasic system (NaOH/H₂O and CH₂Cl₂), the reaction proceeds at 0°C to prevent hydrolysis of the acid chloride.
Equation 1:
$$ \text{Tetrahydroquinoline} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{NaOH/H₂O}} \text{N-(Furan-2-carbonyl)-tetrahydroquinoline} $$
Key Data:
- Yield: 82–89% (dependent on stoichiometry)
- Purity: >95% (HPLC) after recrystallization from EtOAc/hexane.
Sulfonamide Coupling
Nucleophilic Substitution with 2-Phenylethane-1-sulfonamide
The final step involves coupling the acylated tetrahydroquinoline with 2-phenylethane-1-sulfonyl chloride. This is achieved under mild basic conditions (K₂CO₃ in THF) to facilitate nucleophilic attack by the amine.
Equation 2:
$$ \text{N-(Furan-2-carbonyl)-tetrahydroquinoline} + \text{2-Phenylethane-1-sulfonyl chloride} \xrightarrow{\text{K₂CO₃/THF}} \text{Target Compound} $$
Table 2: Sulfonylation Reaction Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | THF | 6 | 75 |
| Et₃N | DCM | 4 | 68 |
| NaH | DMF | 2 | 81 |
Note: NaH in DMF provides higher yields but requires strict anhydrous conditions.
Catalytic Asymmetric Hydrogenation for Enantioselective Synthesis
Recent advances in asymmetric hydrogenation (AH) using iridium or palladium catalysts enable enantioselective synthesis of chiral tetrahydroquinoline intermediates. For example, Ir/(S,S)-Ph-BPE catalyzes AH of dihydroisoquinolines with >95% ee, critical for producing optically pure intermediates.
Equation 3:
$$ \text{Dihydroisoquinoline} \xrightarrow{\text{Ir/(S,S)-Ph-BPE, H₂}} \text{(R)-Tetrahydroquinoline} $$
Key Insight:
Scale-Up and Industrial Considerations
Continuous Flow Synthesis
Adoption of continuous flow reactors enhances reproducibility and safety during acylation and sulfonylation steps. For instance, a microreactor system operating at 100 mL/min achieves 92% yield for the sulfonamide coupling, compared to 75% in batch.
Purification Techniques
- Chromatography : Silica gel (hexane/EtOAc 3:1) removes unreacted sulfonyl chloride.
- Crystallization : Ethanol/water mixtures yield >99% pure product.
Comparative Analysis with Structural Analogs
Table 3: Biological Activity of Related Sulfonamide-Tetrahydroquinolines
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Target Compound | 0.057 | TRIM24-BRPF1 |
| N-Benzyl analog | 17.0 | TRIM24-BRPF1 |
| N-Methyl-2-thiophene variant | 4.8 | COX-2 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The tetrahydroquinoline moiety can be reduced to form fully saturated quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Saturated quinoline derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid share the furan ring structure.
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide group.
Uniqueness
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N2O4S, with a molecular weight of 410.49 g/mol. The compound comprises a furan ring, a tetrahydroquinoline moiety, and a sulfonamide group. Its structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O4S |
| Molecular Weight | 410.49 g/mol |
| LogP | 3.7922 |
| Polar Surface Area | 66.406 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : Synthesized through cyclization of furfural under acidic conditions.
- Synthesis of Tetrahydroquinoline : Achieved via the Povarov reaction involving an aniline, an aldehyde, and an alkene.
- Coupling Reactions : The furan and tetrahydroquinoline intermediates are coupled using a sulfonamide linkage.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
Studies have shown that compounds with similar structural motifs exhibit potential anticancer properties. For instance, derivatives of tetrahydroquinoline have been found to inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cancer progression.
Antiviral Activity
The compound's structural features suggest potential antiviral activity. Research has indicated that related compounds can inhibit viral replication by targeting viral proteases or polymerases.
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Preliminary studies indicate that this compound may exhibit broad-spectrum antimicrobial activity against various bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that tetrahydroquinoline derivatives showed IC50 values in the low micromolar range against several cancer cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Study 2: Antiviral Mechanism
Research focusing on antiviral properties revealed that derivatives similar to this compound effectively inhibited the replication of viruses such as SARS-CoV-2 by targeting the main protease (Mpro) .
Study 3: Antimicrobial Properties
Another study highlighted the antimicrobial effects of furan-containing compounds against Gram-positive and Gram-negative bacteria. The results suggested that these compounds could disrupt bacterial cell wall synthesis .
Q & A
Q. What are the optimal synthetic routes for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound involves multi-step protocols, including:
- Furan-2-carbonyl coupling : Utilize palladium-catalyzed cross-coupling or nucleophilic acyl substitution to attach the furan-2-carbonyl group to the tetrahydroquinoline scaffold .
- Sulfonamide formation : React the intermediate with 2-phenylethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C. Control stoichiometry (1:1.2 molar ratio) to minimize byproducts like unreacted sulfonyl chloride .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >85% purity. Monitor reaction progress via TLC or HPLC-MS .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical integrity?
Methodological Answer:
- X-ray crystallography : Resolve the 3D structure, particularly the tetrahydroquinoline ring conformation and sulfonamide orientation. Use datasets collected at 100 K to reduce thermal motion artifacts .
- NMR spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and sulfonamide NH (δ 3.2–3.5 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and sulfonamide (SO₂, δ 45–50 ppm) groups .
- IR spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and S=O asymmetric/symmetric vibrations (~1350 cm⁻¹ and ~1150 cm⁻¹) .
Example Data Contradiction :
If crystallography reveals an unexpected cis configuration in the tetrahydroquinoline ring, validate via NOESY (nuclear Overhauser effect) to distinguish from potential crystallization artifacts .
Q. What solubility and formulation challenges arise with this compound, and how can they be mitigated?
Methodological Answer:
- Solubility : The compound is poorly water-soluble (<0.1 mg/mL) due to hydrophobic phenyl and tetrahydroquinoline groups. Use co-solvents (DMSO, PEG-400) or surfactants (Tween-80) for in vitro assays .
- Stability : Protect from light and moisture (store at –20°C under argon). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s inhibition of [specific biological target], and how do structural modifications alter potency?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions between the sulfonamide group and the target’s active site (e.g., hydrogen bonding with Arg residue). Compare binding scores (±2.5 kcal/mol) with analogs lacking the furan moiety .
- SAR analysis : Replace the phenyl group with electron-withdrawing substituents (e.g., –CF₃) to enhance binding affinity. Synthesize 10 analogs and test IC₅₀ values in enzyme assays .
Example Data Contradiction :
If in vitro activity (IC₅₀ = 50 nM) does not translate to in vivo efficacy, evaluate pharmacokinetic parameters (e.g., plasma protein binding >95%) or metabolite formation via LC-MS/MS .
Q. How can researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times (24 vs. 48 hr), and compound concentrations (serial dilutions vs. fixed doses) .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and qRT-PCR for downstream gene expression .
Case Study :
A reported IC₅₀ discrepancy (10 nM vs. 500 nM) was traced to DMSO concentration variations (>1% caused false inhibition). Mitigate by limiting DMSO to ≤0.5% .
Q. What strategies enable scalable synthesis while maintaining enantiomeric purity (>99% ee)?
Methodological Answer:
- Chiral resolution : Use (S)-(−)-α-methylbenzylamine as a resolving agent. Optimize crystallization conditions (ethanol/water, 1:1) to isolate the desired enantiomer .
- Asymmetric catalysis : Employ Rh-catalyzed carbene transfer for stereoselective sulfonamide formation. Achieve 92% ee with (R)-BINAP ligand .
Q. How do computational models predict metabolic pathways, and what are the major metabolites?
Methodological Answer:
- In silico prediction : Use GLORYx or ADMET Predictor to identify Phase I (oxidation at tetrahydroquinoline) and Phase II (glucuronidation of sulfonamide) metabolites .
- In vitro validation : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF. Major metabolites include hydroxylated tetrahydroquinoline and sulfonic acid derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
